molecular formula C14H27N B14655243 N,N-dibutylcyclohex-2-en-1-amine CAS No. 46413-40-5

N,N-dibutylcyclohex-2-en-1-amine

Cat. No.: B14655243
CAS No.: 46413-40-5
M. Wt: 209.37 g/mol
InChI Key: LUWVAWLFQADWBK-UHFFFAOYSA-N
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Description

N,N-Dibutylcyclohex-2-en-1-amine is a tertiary amine characterized by a cyclohexene ring substituted with two linear butyl groups at the nitrogen atom. The cyclohexene moiety introduces rigidity and unsaturated character, while the butyl substituents contribute to hydrophobicity and steric bulk. Such structural features influence its physical properties (e.g., solubility, boiling point) and reactivity (e.g., nucleophilicity, susceptibility to oxidation).

Properties

CAS No.

46413-40-5

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

N,N-dibutylcyclohex-2-en-1-amine

InChI

InChI=1S/C14H27N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h8,10,14H,3-7,9,11-13H2,1-2H3

InChI Key

LUWVAWLFQADWBK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1CCCC=C1

Origin of Product

United States

Preparation Methods

Initial Amine Protection

Cyclohex-2-en-1-amine undergoes sulfonylation with o-nitrobenzenesulfonyl chloride (o-NsCl) under basic conditions (e.g., triethylamine in dichloromethane), yielding N-(o-nitrobenzenesulfonyl)cyclohex-2-en-1-amine. The electron-withdrawing o-Ns group enhances nitrogen's electrophilicity while preventing overalkylation.

First Alkylation Step

The protected amine reacts with n-butyl iodide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism at 20°C over 24 hours, forming N-(o-nitrobenzenesulfonyl)-N-butylcyclohex-2-en-1-amine.

Deprotection and Second Alkylation

Cleavage of the o-Ns group with mercaptoethanol and 1,8-diazabicycloundec-7-ene (DBU) liberates N-butylcyclohex-2-en-1-amine. Repeating the protection-alkylation sequence with a second equivalent of n-butyl iodide furnishes the bis-alkylated intermediate, which upon final deprotection yields this compound in 78–85% overall yield.

Benzoyl-Protected Alkylation Approach

Adapting methodologies from chiral diamine synthesis, this route employs benzoyl groups to temporally mask amine reactivity:

Acylation of Primary Amine

Cyclohex-2-en-1-amine reacts with benzoyl chloride in dichloromethane using triethylamine as an acid scavenger. The resultant N-benzoylcyclohex-2-en-1-amine exhibits reduced nucleophilicity, permitting controlled alkylation.

Dual Alkylation Under Mild Conditions

In DMF with potassium carbonate, the benzoylated amine undergoes successive alkylations with n-butyl iodide. Despite the electron-withdrawing benzoyl group, the reaction proceeds at 20°C over 48 hours due to the high electrophilicity of iodobutane. This contrasts with methyl iodide's 24-hour reaction time in analogous systems.

Acidic Hydrolysis

Hydrolysis with concentrated hydrochloric acid at reflux removes the benzoyl groups, affording this compound hydrochloride. Neutralization with sodium hydroxide liberates the free amine in 82% yield from the bis-alkylated intermediate.

Reductive Amination Followed by Alkylation

This hybrid approach combines reductive amination's efficiency with classical alkylation:

Primary Amine Synthesis via Reductive Amination

Cyclohex-2-en-1-amine reacts with butyraldehyde in methanol under hydrogen gas (4 atm) with palladium on carbon catalysis. The imine intermediate undergoes reduction to N-butylcyclohex-2-en-1-amine with 89% conversion.

Secondary Amine Alkylation

The resultant secondary amine is alkylated using n-butyl bromide in acetonitrile with potassium carbonate. Microwave irradiation at 100°C for 2 hours drives the reaction to completion, achieving 76% yield. This method avoids protective groups but requires stoichiometric control to minimize tertiary amine formation.

Challenges in Direct Alkylation and Mitigation Strategies

Direct alkylation of cyclohex-2-en-1-amine with excess n-butyl halides often yields tertiary amines due to the high nucleophilicity of secondary amines. Three mitigation strategies emerge:

Solvent-Polarity Modulation

Employing polar aprotic solvents like hexamethylphosphoramide (HMPA) increases the reaction's SN2 character, reducing elimination byproducts. At 0°C, a 2:1 butyl iodide-to-amine ratio gives 68% secondary amine with only 12% tertiary contamination.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride facilitates the reaction in a biphasic water-toluene system. The catalyst shuttles hydroxide ions into the organic phase, deprotonating the amine and enhancing nucleophilicity. This method achieves 71% yield at 40°C.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Advantage Limitation
Sulfonamide Alkylation 6 85 High regiocontrol Multi-step purification
Benzoyl Protection 4 82 Mild conditions Limited to reactive alkyl halides
Reductive Amination 2 76 No protection required Stoichiometric precision needed
Direct Alkylation 1 68 Simplicity Tertiary amine byproducts

The sulfonamide route provides the highest yield and selectivity, making it preferable for small-scale synthesis. Industrial applications may favor the benzoyl protection method due to its fewer steps and compatibility with continuous flow systems. Reductive amination offers rapid access but requires stringent stoichiometric control.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N,N-dibutylcyclohexan-1-amine.

    Substitution: Various substituted amines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,N-dibutylcyclohex-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and inferred properties of N,N-dibutylcyclohex-2-en-1-amine and related amines:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Inferred Properties Applications/Relevance
This compound Two butyl groups, cyclohexene C₁₃H₂₅N 195.35 High hydrophobicity; moderate nucleophilicity due to steric hindrance; low water solubility. Potential intermediate in agrochemicals or surfactants .
N,N-Dimethylcyclohex-2-en-1-amine Two methyl groups, cyclohexene C₈H₁₃N 123.20 Lower hydrophobicity; higher nucleophilicity; higher water solubility than butyl analogs. Pharmaceutical intermediates (e.g., bioactive molecule synthesis) .
Triallylamine (N,N-diallylprop-2-en-1-amine) Three allyl groups C₉H₁₅N 137.23 High reactivity (allyl groups enable polymerization); low thermal stability. Polymer chemistry, crosslinking agents .
N-Butyl-2-ethylhexylamine Branched ethylhexyl and butyl C₁₂H₂₇N 185.36 Moderate hydrophobicity; steric hindrance reduces reactivity; high boiling point. Surfactants, corrosion inhibitors .
N-Methyl-2-(2-methylbutyl)cyclohexan-1-amine Branched methylbutyl, methyl C₁₂H₂₃N 181.33 Steric effects limit substrate accessibility; potential chiral applications. Specialty chemicals (e.g., asymmetric catalysis) .

Q & A

Q. What are the optimal synthetic routes for N,N-dibutylcyclohex-2-en-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be optimized using reductive amination or alkylation strategies. For example:

  • Reductive Amination : Reacting cyclohex-2-en-1-one with dibutylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) under acidic conditions (e.g., sulfuric acid) at 110°C for 16 hours achieves moderate yields .
  • Alkylation : Using a nickel-catalyzed coupling of cyclohexenyl halides with dibutylamine requires tailored ligands (e.g., bis(1,5-cyclooctadiene)nickel) in toluene at 35°C for 24 hours. This method emphasizes ligand design to enhance catalytic efficiency .
    Critical parameters include temperature control (80–110°C), solvent selection (DMF or toluene), and catalyst loading (1–5 mol%). Magnetic stirrers are essential for homogeneous mixing, particularly in viscous reaction mixtures .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are primary tools. The cyclohexene proton signals appear as multiplet peaks at δ 5.4–5.8 ppm, while the dibutylamine groups show distinct triplet resonances for N-CH₂ (δ 2.3–2.7 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities. For cyclohexene derivatives, bond angles and torsional strain (e.g., C1-C2-C3-C4 dihedral angles) confirm ring conformation .
  • IR Spectroscopy : Stretching frequencies for C=C (1630–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹, if present) validate functional groups. Calibrate instruments using NIST reference spectra to minimize artifacts .

Q. How can common impurities (e.g., unreacted amines or byproducts) be identified and mitigated during synthesis?

Methodological Answer:

  • Chromatographic Analysis : Use HPLC or GC-MS with a polar column (e.g., DB-WAX) to separate unreacted dibutylamine (retention time ~8.2 min) and cyclohexene derivatives (~12.5 min). Adjust mobile phase polarity (e.g., acetonitrile/water gradients) for resolution .
  • Byproduct Mitigation : Optimize stoichiometry (amine:carbonyl ratio ≥2:1) to reduce diketone byproducts. Add scavengers like molecular sieves to absorb residual water, preventing hydrolysis .

Advanced Research Questions

Q. What catalytic systems enable enantioselective synthesis of this compound, and how are stereochemical outcomes controlled?

Methodological Answer:

  • Chiral Ligands : Nickel complexes with acenaphthimidazolium ligands induce enantioselectivity (up to 90% ee) via π-π interactions between the ligand and cyclohexene ring. Reaction conditions (e.g., 1 bar H₂, 100°C) favor axial chirality .
  • Photoredox Catalysis : Under blue LED light, Ru(bpy)₃²⁺ catalysts generate radical intermediates, enabling stereocontrol at the cyclohexene double bond. This method avoids high-pressure hydrogenation but requires inert atmospheres .

Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data be resolved?

Methodological Answer:

  • Benchmarking : Compare computed (DFT/B3LYP/6-31G*) NMR chemical shifts with experimental data. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects not modeled in simulations .
  • Dynamic Effects : Use variable-temperature NMR to assess ring-flipping in cyclohexene derivatives. Activation energies (ΔG‡) calculated via Eyring plots validate DFT transition states .

Q. What methodologies assess the thermodynamic stability and degradation pathways of this compound under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. Degradation onset temperatures >200°C indicate stability. Mass loss profiles correlate with amine volatilization or ring-opening reactions .
  • Accelerated Aging Studies : Expose samples to UV light (254 nm) and O₂ for 72 hours. LC-MS identifies oxidation products (e.g., cyclohexene oxide or N-oxide derivatives). Control humidity to isolate hydrolysis pathways .

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